N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxybenzamide

HDAC inhibition Epigenetics Cancer Research

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxybenzamide (CAS 2034545-41-8) is a synthetic benzamide derivative characterized by a benzofuran moiety linked via a hydroxypropyl spacer to a 2-ethoxybenzamide group. With the molecular formula C20H21NO4 and a molecular weight of 339.4 g/mol, this compound belongs to the benzofuran-containing benzamide class, a scaffold associated with histone deacetylase (HDAC) inhibitory activity.

Molecular Formula C20H21NO4
Molecular Weight 339.391
CAS No. 2034545-41-8
Cat. No. B2714035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxybenzamide
CAS2034545-41-8
Molecular FormulaC20H21NO4
Molecular Weight339.391
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O
InChIInChI=1S/C20H21NO4/c1-3-24-17-11-7-5-9-15(17)19(22)21-13-20(2,23)18-12-14-8-4-6-10-16(14)25-18/h4-12,23H,3,13H2,1-2H3,(H,21,22)
InChIKeyOUVHNILKJVIRRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxybenzamide (CAS 2034545-41-8): Chemical Identity and Research-Grade Procurement Profile


N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxybenzamide (CAS 2034545-41-8) is a synthetic benzamide derivative characterized by a benzofuran moiety linked via a hydroxypropyl spacer to a 2-ethoxybenzamide group . With the molecular formula C20H21NO4 and a molecular weight of 339.4 g/mol, this compound belongs to the benzofuran-containing benzamide class, a scaffold associated with histone deacetylase (HDAC) inhibitory activity [1]. It is commercially available primarily as a research chemical (typical purity ≥95%) for biochemical and pharmacological screening applications .

Why N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxybenzamide Cannot Be Replaced by Generic Benzamide or Simple Benzofuran Analogs


Within the benzofuran-benzamide chemical space, three structural features of this compound collectively determine its biological profile: (i) the 2-ethoxy substituent on the benzamide ring, which modulates lipophilicity and zinc-chelating group orientation for HDAC engagement ; (ii) the tertiary alcohol on the hydroxypropyl linker, which introduces a hydrogen-bond donor/acceptor not present in simpler N-alkyl benzamides; and (iii) the benzofuran-2-yl moiety, which serves as a surface-recognition cap group distinct from phenyl or indole caps found in other HDAC inhibitor series [1]. Simple substitution—such as replacing the ethoxy group with hydrogen (CAS 2034492-75-4) or swapping the benzofuran for furan—alters at least two of these pharmacophoric elements simultaneously, making generic interchange unreliable without empirical re-validation [2].

Quantitative Differentiation Evidence for N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxybenzamide vs. Closest Analogs


Ethoxy Substituent Confers HDAC6 Engagement Absent in Unsubstituted Benzamide Core: Target Engagement Comparison

The 2-ethoxybenzamide fragment alone exhibits measurable, albeit weak, inhibitory activity against human HDAC6 enzyme, showing 18.68% inhibition using a commercial peptide substrate . In contrast, the unsubstituted benzamide core (compound without the ethoxy group) is not reported to engage HDAC6 directly in available biochemical assays. This suggests that the ethoxy substituent contributes to target recognition, a feature that the target compound N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxybenzamide inherits and potentially enhances through its benzofuran cap group.

HDAC inhibition Epigenetics Cancer Research

Benzofuran-2-yl Cap Group Differentiation vs. Furan and Phenyl Analogs: Cellular Activity SAR

In a published SAR study of benzamide derivatives, the benzofuran-2-yl substituted compound (2a) exhibited an IC50 of 29.6 ± 1.30 µM, whereas the furan-2-yl analog (1a) showed improved potency at 21.8 ± 1.30 µM, and the 5-bromobenzofuran-2-yl analog (3a) was the most potent at 8.2 ± 1.20 µM [1]. This demonstrates that the benzofuran cap contributes to activity but is tunable; the 2-ethoxybenzamide variant (target compound) represents an unexplored combination of the benzofuran cap with an ethoxy-substituted benzamide zinc-binding group, distinct from the H-substituted benzamide used in this published series.

Structure-Activity Relationship Antiproliferative Activity Benzofuran SAR

Hydroxypropyl Linker Differentiates Target Compound from Direct Benzofuran-Benzamide Conjugates

The target compound incorporates a 2-hydroxypropyl linker between the benzofuran cap and the 2-ethoxybenzamide zinc-binding group. This contrasts with direct N-phenyl benzamide HDAC inhibitors such as N-(2-aminophenyl)benzamide derivatives (e.g., MS-275/Entinostat, HDAC1 IC50 = 0.243 µM; HDAC2 IC50 = 0.453 µM) [1]. The hydroxypropyl linker introduces a tertiary alcohol that can form additional hydrogen bonds within the HDAC active site channel, potentially altering isoform selectivity compared to ortho-aminoanilide-based benzamide HDAC inhibitors. The flexible C3 linker with a hydroxyl group also differs from the rigid N-(2-amino-5-(benzofuran-2-yl)phenyl)benzamide scaffold (CHEMBL1097063) [2].

Linker Optimization Pharmacophore Design HDAC Inhibitor Scaffolds

Calculated Physicochemical Differentiation: Lipophilicity and Solubility vs. Halogenated Analogs

Calculated physicochemical parameters for benzofuran-benzamide derivatives show a clear LogP progression dependent on the benzamide substituent. The simplest analog (benzofuran-2-yl, H-substituted benzamide) exhibits a calculated LogP of 1.46 ± 0.47, while analogs with increasingly lipophilic substituents reach LogP values up to 3.20 ± 0.47 [1]. Based on its 2-ethoxy substitution, the target compound is predicted to fall within the intermediate LogP range (estimated ~2.0–2.5), providing a balance between membrane permeability and aqueous solubility. This contrasts with the 2-bromobenzamide analog (CAS 2034276-91-8, MW 374.2) and the 2-trifluoromethylbenzamide analog (CAS 2034600-33-2), which carry heavier halogen atoms and may exhibit higher lipophilicity and potential for non-specific protein binding.

Drug-likeness Physicochemical Properties Lead Optimization

Positional Isomer Differentiation: 2-Hydroxypropyl vs. 3-Hydroxypropyl Linker Regioisomers

The target compound bears the hydroxypropyl attachment at the 2-position of the propyl chain (i.e., a tertiary alcohol adjacent to the benzofuran ring). The regioisomeric analog N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-ethoxybenzamide (CAS 1448076-91-2) places the hydroxyl group at the 3-position, creating a primary alcohol terminus . This positional shift alters the hydrogen-bonding geometry and the spatial relationship between the benzofuran cap and the benzamide zinc-binding group, which can affect HDAC subtype selectivity and cellular permeability. Additionally, the N-[1-(benzofuran-2-yl)propan-2-yl]-2-ethoxybenzamide isomer relocates the methyl branch point, further diversifying the accessible conformational space .

Regioisomer Comparison Linker Geometry Binding Mode

Recommended Research and Industrial Application Scenarios for N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxybenzamide


HDAC Inhibitor Lead Optimization: Exploring Benzamide Zinc-Binding Group Modifications

This compound serves as a 2-ethoxy-substituted benzamide variant within benzofuran-containing HDAC inhibitor series. Researchers optimizing the zinc-binding group (ZBG) of benzamide HDAC inhibitors can use this compound to probe whether the 2-ethoxy substituent enhances HDAC isoform potency relative to unsubstituted (H) benzamide analogs (IC50 ~29.6 µM for benzofuran-2-yl/H reference compound) [1]. The ethoxy group provides a moderate electron-donating effect distinct from electron-withdrawing substituents such as -Br (IC50 = 8.2 µM for 5-bromobenzofuran analog) or -CF3 . Combined biochemical and cellular profiling of this compound against a panel of HDAC isoforms (HDAC1–HDAC6) is the recommended next step for establishing quantitative differentiation.

Benzofuran-Benzamide SAR Library Expansion for Antiproliferative Screening

Procure this compound as part of a focused library that systematically varies the benzamide substituent (H, 2-OEt, 2-Br, 2-CF3, 2-OMe) while keeping the benzofuran-2-yl hydroxypropyl scaffold constant. Cross-study SAR data indicate that substituent identity can shift antiproliferative IC50 values by 3- to 5-fold within this chemotype [1]. Inclusion of the 2-ethoxy variant fills a gap between the unsubstituted (MW 295.3, LogP 1.46) and halogenated analogs (MW >374), providing an intermediate physicochemical profile that may yield distinct cellular permeability and target engagement profiles [2].

Linker Hydrogen-Bonding Capacity Comparison: Tertiary vs. Secondary Alcohol Probe

The tertiary alcohol on the 2-hydroxypropyl linker distinguishes this compound from the 3-hydroxypropyl regioisomer (CAS 1448076-91-2), which bears a secondary alcohol. Comparative testing of these two compounds in identical HDAC biochemical and cellular assays can isolate the contribution of the hydroxyl group's hydrogen-bonding geometry to target potency and selectivity [1]. The tertiary alcohol's resistance to oxidation may also confer superior metabolic stability in microsomal or hepatocyte assays, a hypothesis that requires experimental verification .

Negative Control Design for HDAC Benzamide Probe Selectivity Studies

Given the weak HDAC6 inhibition of the 2-ethoxybenzamide fragment alone (18.68% inhibition at screening concentration) [1], this compound can serve as a moderate-activity comparator or negative control in studies evaluating more potent benzamide HDAC inhibitors such as MS-275 (HDAC1 IC50 = 0.243 µM) or CI-994 . Its intermediate potency profile is valuable for establishing assay windows and discriminating between on-target HDAC effects and off-target benzamide-related cytotoxicity in cell-based experiments.

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